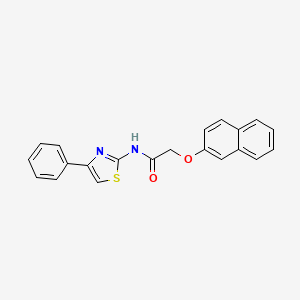
9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-thiazol-2-yl)nonanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-thiazol-2-yl)nonanamide is a complex organic compound belonging to the class of perfluorinated hydrocarbons. This compound is characterized by its high degree of fluorination, which imparts unique chemical and physical properties such as high thermal stability, chemical resistance, and low surface energy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-thiazol-2-yl)nonanamide typically involves multiple steps, starting from the appropriate perfluorinated precursors. The key steps include:
Fluorination: Introduction of fluorine atoms into the hydrocarbon chain using fluorinating agents such as cobalt trifluoride or elemental fluorine.
Chlorination: Introduction of the chlorine atom at the 9th position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Thiazole Ring Formation: Formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen sources.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-thiazol-2-yl)nonanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the high degree of fluorination generally imparts resistance to these processes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation and reduction reactions may lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-thiazol-2-yl)nonanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying perfluorinated hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-thiazol-2-yl)nonanamide involves interactions with specific molecular targets and pathways. The high degree of fluorination allows the compound to interact with hydrophobic regions of proteins and cell membranes, potentially disrupting their function. The thiazole ring may also interact with specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoic acid
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
Uniqueness
Compared to similar compounds, 9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-thiazol-2-yl)nonanamide is unique due to the presence of the thiazole ring, which imparts additional chemical reactivity and potential biological activity. The combination of high fluorination and the thiazole ring makes this compound particularly interesting for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H3ClF16N2OS |
|---|---|
Molekulargewicht |
562.66 g/mol |
IUPAC-Name |
9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(1,3-thiazol-2-yl)nonanamide |
InChI |
InChI=1S/C12H3ClF16N2OS/c13-12(28,29)11(26,27)10(24,25)9(22,23)8(20,21)7(18,19)6(16,17)5(14,15)3(32)31-4-30-1-2-33-4/h1-2H,(H,30,31,32) |
InChI-Schlüssel |
NRYGUJZQUXXZQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)NC(=O)C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11547054.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11547062.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11547068.png)

![N-({N'-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11547079.png)
![2,11-Diacetyl-6-aminospiro[1,2,3,7,8,8a-hexahydroisoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile](/img/structure/B11547082.png)
![N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547088.png)
![4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11547096.png)
![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11547112.png)

![N'-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11547145.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547155.png)
![N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11547168.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11547169.png)